4,4'-Oxybis((bromomethyl)benzene), also known by its CAS number 4542-75-0, is an organic compound characterized by its molecular formula . This compound features a biphenyl ether structure with bromomethyl groups at the para positions of both phenyl rings. It appears as a white to light yellow solid and is notable for its high density (approximately 1.6 g/cm³) and melting point ranging from 94 to 96 °C .
Due to the presence of bromine atoms, 4,4'-Oxybis((bromomethyl)benzene) is likely to be irritating to the skin, eyes, and respiratory system. The bromomethyl groups might also be mutagenic or carcinogenic, requiring careful handling and appropriate personal protective equipment when working with this compound [].
The chemical reactivity of 4,4'-Oxybis((bromomethyl)benzene) primarily involves nucleophilic substitution reactions due to the presence of the bromomethyl groups. These groups can be replaced by various nucleophiles, leading to the formation of different derivatives. Additionally, under specific conditions, the compound can undergo elimination reactions that may yield aromatic compounds. The ether bond can also be cleaved under acidic or basic conditions, further expanding its reactivity profile .
Several methods exist for synthesizing 4,4'-Oxybis((bromomethyl)benzene):
4,4'-Oxybis((bromomethyl)benzene) finds various applications:
Several compounds share structural similarities with 4,4'-Oxybis((bromomethyl)benzene). Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromobenzyl Alcohol | C7H7Br | Contains a single bromomethyl group |
Bisphenol A | C15H16O2 | Lacks bromine but has similar ether link |
Tetrabromobisphenol A | C12H6Br4O | Highly brominated derivative |
4,4'-Dibromodiphenyl Ether | C12H8Br2O | Similar ether structure with two bromines |
These compounds vary significantly in terms of their chemical properties and applications. The unique presence of two bromomethyl groups in 4,4'-Oxybis((bromomethyl)benzene) distinguishes it from others, particularly in flame retardant applications and potential biological interactions .